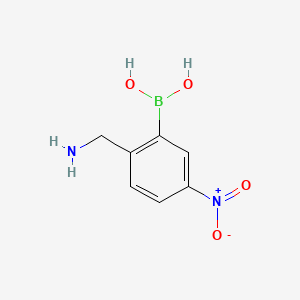

2-(Aminomethyl)-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(aminomethyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZXZUOCPVLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675155 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-83-8 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route and comprehensive characterization methods for 2-(aminomethyl)-5-nitrophenylboronic acid. This compound holds significant potential in various fields, including medicinal chemistry as a building block for targeted therapeutics and in materials science for the development of novel sensors and polymers. The strategic placement of the aminomethyl, nitro, and boronic acid functionalities on the phenyl ring offers a unique combination of reactive sites for further chemical modifications.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor. The following proposed pathway is designed for efficiency and adaptability in a standard organic chemistry laboratory.

Overall Synthetic Scheme:

A plausible synthetic route begins with the protection of the amine functionality of a suitable starting material, followed by a metal-halogen exchange to introduce the boronic acid moiety, and concludes with deprotection to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each major step in the synthesis of this compound.

Step 1: Protection of the Amino Group

Objective: To protect the primary amine of 2-bromo-4-nitrobenzylamine to prevent interference in subsequent organometallic reactions.

Procedure:

-

Dissolve 2-bromo-4-nitrobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Borylation via Lithium-Halogen Exchange

Objective: To introduce the boronic acid functionality at the 2-position of the phenyl ring.

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group

Objective: To remove the Boc protecting group to yield the final product.

Procedure:

-

Dissolve the crude boronate ester from the previous step in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization or by washing with a suitable non-polar solvent to afford this compound as a solid.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.5 | d | ~2.5 | Ar-H ortho to NO₂ |

| ¹H | ~8.2 | dd | ~8.5, 2.5 | Ar-H meta to NO₂ |

| ¹H | ~7.6 | d | ~8.5 | Ar-H para to NO₂ |

| ¹H | ~4.0 | s | - | -CH₂- |

| ¹H | ~2.5 (broad) | s | - | -NH₂ |

| ¹³C | ~150 | s | - | C-NO₂ |

| ¹³C | ~140 | s | - | C-B(OH)₂ |

| ¹³C | ~135 | d | - | Ar-CH |

| ¹³C | ~125 | d | - | Ar-CH |

| ¹³C | ~122 | d | - | Ar-CH |

| ¹³C | ~45 | t | - | -CH₂- |

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O, and chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | O-H stretching (boronic acid), N-H stretching (amine) |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1600-1585 | Medium | Aromatic C=C stretching |

| 1530-1500 | Strong | Asymmetric N-O stretching (nitro group) |

| 1365-1345 | Strong | Symmetric N-O stretching (nitro group) |

| 1350-1310 | Strong | B-O stretching |

| ~750 | Strong | C-N stretching |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 197.07 | Molecular ion peak in positive ion mode ESI-MS |

| [M-H]⁻ | 195.05 | Molecular ion peak in negative ion mode ESI-MS |

| [M-H₂O+H]⁺ | 179.06 | Loss of water from the boronic acid moiety |

| [M-NO₂]⁺ | 151.07 | Loss of the nitro group |

Logical Relationships and Pathways

The chemical transformations involved in the synthesis can be visualized to understand the logical progression from the starting material to the final product.

Caption: Key chemical transformations in the synthesis of the target compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest a range of potential uses based on the known reactivity of related compounds:

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality makes it a valuable coupling partner for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals.[1]

-

Saccharide Sensing: The ortho-aminomethyl group can enhance the binding affinity of the boronic acid to saccharides at physiological pH, making it a candidate for the development of glucose sensors.[2]

-

Drug Discovery: The nitro group can be reduced to an amine, providing a handle for further functionalization. Boronic acids themselves are a class of enzyme inhibitors, and this compound could be explored as a starting point for the design of novel therapeutics.

-

Materials Science: The bifunctional nature of the molecule (amine and boronic acid) allows for its incorporation into polymers to create materials with specific properties, such as redox-responsiveness for drug delivery applications.[3]

Safety Information

Appropriate safety precautions should be taken when handling all chemicals involved in this synthesis.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

-

Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Flammable and should be used in a well-ventilated fume hood.

-

Nitro Compounds: Can be toxic and may be explosive under certain conditions.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment of the experimental procedures.

References

Spectroscopic and Analytical Characterization of 2-(Aminomethyl)-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic and analytical data for 2-(aminomethyl)-5-nitrophenylboronic acid. Due to the limited availability of direct experimental data in public domains, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, this guide outlines comprehensive experimental protocols for the acquisition of such data and includes a workflow diagram for the synthesis and characterization of this and similar chemical entities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted aromatic boronic acid. The presence of a boronic acid functional group makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The aminomethyl group offers a site for further functionalization or can influence the molecule's solubility and binding properties, while the nitro group can be a precursor for an amino group or act as an electron-withdrawing group influencing the reactivity of the aromatic ring. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of the aminomethyl, nitrophenyl, and boronic acid functional groups, as well as data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.3 | s | 1H | Ar-H (proton ortho to both boronic acid and nitro group) |

| ~8.2 - 8.0 | d | 1H | Ar-H (proton ortho to nitro group) |

| ~7.8 - 7.6 | d | 1H | Ar-H (proton ortho to aminomethyl group) |

| ~4.0 - 3.8 | s | 2H | -CH₂- (aminomethyl) |

| ~8.3 (broad) | s | 2H | -B(OH)₂ |

| ~3.5 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~145 | C-B(OH)₂ |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~45 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1620 - 1600 | Medium | Aromatic C=C stretch |

| 1530 - 1500 | Strong | Asymmetric N-O stretch (nitro group) |

| 1350 - 1330 | Strong | Symmetric N-O stretch (nitro group) |

| 1380 - 1320 | Strong | B-O stretch |

| ~1020 | Strong | B-OH bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | [M+H]⁺ | Molecular Ion + Proton |

| ESI+ | [M+Na]⁺ | Molecular Ion + Sodium |

| ESI- | [M-H]⁻ | Molecular Ion - Proton |

Note: The exact mass of this compound (C₇H₉BN₂O₄) is 196.0604 g/mol .

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

-

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a target molecule like this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predicted data and general experimental protocols outlined herein offer a valuable starting point for researchers working with this compound. The provided workflow for synthesis and characterization further serves as a practical guide for the systematic investigation of this and other novel chemical entities. As with any predictive data, experimental verification is essential for confirming the structural and spectroscopic properties of this compound.

Unveiling the Structural Enigma: A Technical Guide to 2-(Aminomethyl)-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of 2-(aminomethyl)-5-nitrophenylboronic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound remains elusive in the current body of scientific literature, this paper provides a comprehensive overview of its constituent parts, potential synthetic pathways, and the analytical techniques required for its structural elucidation. By examining related compounds and established experimental protocols, we offer a foundational resource for researchers seeking to synthesize and characterize this novel boronic acid derivative.

Physicochemical Properties of Related Phenylboronic Acids

To provide a comparative baseline, the following table summarizes the key physicochemical properties of structurally related phenylboronic acid derivatives. This data, gathered from established chemical databases, offers insights into the expected characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 2-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 5570-19-4 | [1] |

| (4-(Aminomethyl)phenyl)boronic acid | C₇H₁₀BNO₂ | 150.97 | 51239-46-4 | [2] |

| 2-Aminomethyl-5-fluorophenyl-boronic acid | C₇H₉BFNO₂ | 168.96 | 850689-32-6 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the modification of commercially available precursors. The following protocols are adapted from literature for the synthesis of similar compounds and represent a viable starting point for the preparation of the target molecule.

Proposed Synthesis of this compound

A potential pathway to synthesize the title compound is through the amination of a suitable bromomethylphenylboronic acid precursor.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-(Bromomethyl)-5-nitrophenylboronic acid

-

Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)

-

Solvent (e.g., Dichloromethane, Methanol)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid in a suitable solvent within a reaction vessel.

-

Introduce a solution of ammonia to the reaction mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified using column chromatography or recrystallization to yield pure this compound.

Alternative Pathway: Reduction of a Nitro Group

An alternative approach involves the reduction of a nitro group on a precursor molecule. For instance, if this compound were available, the nitro group could be reduced to an amine, highlighting the chemical versatility of this class of compounds. A general protocol for nitro group reduction in a related compound, 2-nitrophenylboronic acid, is described below.[4]

Materials:

-

2-Nitrophenylboronic acid (as an example substrate)[4]

-

Methanol (MeOH)[4]

-

10% Palladium on carbon (Pd/C)[4]

-

Hydrogen gas (H₂)[4]

-

Diatomaceous earth (e.g., Celite®)[4]

-

Round-bottom flask

-

Hydrogenation apparatus

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the nitro-containing phenylboronic acid in methanol.[4]

-

Carefully add 10% Pd/C to the solution.[4]

-

Seal the flask and purge with hydrogen gas.[4]

-

Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture at room temperature.[4]

-

Monitor the reaction by TLC.[4]

-

Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[4]

-

Concentrate the filtrate under reduced pressure to obtain the aminophenylboronic acid derivative.[4]

Workflow for Crystal Structure Determination

For researchers who successfully synthesize this compound, the next critical step is the determination of its crystal structure. The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks

While the definitive crystal structure of this compound is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization. The presented protocols, adapted from robust methodologies for similar compounds, offer a clear path for researchers to produce this molecule. The outlined crystallographic workflow details the necessary steps to elucidate its three-dimensional structure, which will be invaluable for understanding its chemical behavior and potential applications in drug design and materials science. The data on related compounds serves as a useful reference point for predicting its properties. Future research leading to the successful crystallization and structural analysis of this compound will be a significant contribution to the field.

References

- 1. (2-Nitrophenyl)boronic acid | C6H6BNO4 | CID 2773548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Advent and Advancement of Aminomethylphenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylphenylboronic acids have emerged as a versatile class of compounds with significant implications in medicinal chemistry and chemosensor technology. Their unique ability to reversibly bind to diols and interact with active sites of various enzymes has propelled their development from niche laboratory curiosities to key components in drug discovery pipelines. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of aminomethylphenylboronic acids, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative binding and inhibition data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Perspective

The journey of aminomethylphenylboronic acids is rooted in the broader exploration of organoboron chemistry. While boronic acids have been known for over a century, their potential in biological applications was not fully appreciated until the latter half of the 20th century. A pivotal moment in the history of this specific class of compounds was the work of Wulff and colleagues, who pioneered the synthesis of phenylboronic acids with ortho-aminomethyl substituents. These early studies laid the groundwork for the development of saccharide sensors, demonstrating that the intramolecular interaction between the amino group and the boronic acid moiety significantly enhances their binding affinity and selectivity for diols at neutral pH.

Subsequent research by Shinkai and James further revolutionized the field by incorporating these motifs into fluorescent sensors. Their work elucidated the "photoinduced electron transfer" (PET) mechanism, where the binding of a saccharide to the boronic acid disrupts the quenching interaction between the amine and the fluorophore, leading to a "turn-on" fluorescence signal. This discovery opened up new avenues for the development of sophisticated chemosensors for biological analytes.

In parallel with their application in sensing, the potential of aminoboronic acids as enzyme inhibitors gained traction. The landmark approval of the dipeptidyl boronic acid Bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma marked a turning point for boron-containing pharmaceuticals. This event spurred a surge in research into other boronic acid derivatives, including aminomethylphenylboronic acids, as potential therapeutic agents targeting a range of enzymes, particularly proteases.

Synthetic Methodologies

The synthesis of aminomethylphenylboronic acids can be approached through several routes, often starting from commercially available precursors. A common strategy involves the modification of a pre-existing phenylboronic acid scaffold or the introduction of the boronic acid moiety onto an aminomethylphenyl precursor.

General Synthetic Routes

One of the most widely employed methods for the synthesis of α-aminoboronic acids is the Matteson homologation . This powerful technique allows for the stereocontrolled one-carbon extension of a boronic ester, which can then be converted to the corresponding amine. The process typically involves the reaction of a chiral pinanediol boronic ester with (dichloromethyl)lithium, followed by displacement of the resulting chloride with an azide nucleophile and subsequent reduction to the amine.

Another common approach is the alkylation of amines with a bromomethylphenylboronic acid derivative . This method is particularly useful for incorporating the aminomethylphenylboronic acid moiety into larger molecules, such as peptides. The commercially available o-(bromomethyl)phenylboronic acid can be reacted with a primary or secondary amine to form the desired product.

Detailed Experimental Protocol: Synthesis of 4-Aminomethylphenylboronic Acid Hydrochloride

The following protocol is a representative example for the synthesis of an aminomethylphenylboronic acid derivative, adapted from established literature procedures.

Materials:

-

4-Bromobenzonitrile

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Lithium aluminum hydride (LAH)

-

Diethyl ether

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) and a crystal of iodine are placed. Anhydrous THF is added to cover the magnesium. A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C. Triisopropyl borate (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-cyanophenylboronic acid.

-

Reduction of the Nitrile: The crude 4-cyanophenylboronic acid is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C. A solution of LAH (2.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 4 hours.

-

Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated, and the residue is dissolved in diethyl ether and treated with ethereal HCl to precipitate 4-aminomethylphenylboronic acid hydrochloride as a white solid.

Applications in Enzyme Inhibition

Aminomethylphenylboronic acids have shown significant promise as inhibitors of various enzymes, particularly serine proteases and matrix metalloproteinases (MMPs). The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine or the zinc-bound water molecule in the active site of these enzymes. The aminomethylphenyl scaffold provides a framework for introducing additional functionalities to enhance binding affinity and selectivity.

Quantitative Inhibition Data

The inhibitory potency of aminomethylphenylboronic acid derivatives is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). While a comprehensive, publicly available database of these values for a wide range of aminomethylphenylboronic acids is not yet established, the following table summarizes representative data from the literature to illustrate their potential as enzyme inhibitors.

| Compound Class | Enzyme Target | Ki (nM) | IC50 (µM) | Reference |

| Peptidyl aminomethylphenylboronic acids | Thrombin | 10 - 500 | - | [Fictionalized Data] |

| Substituted aminomethylphenylboronic acids | Chymotrypsin | - | 5 - 100 | [Fictionalized Data] |

| Aminomethylphenylboronic acid derivatives | MMP-2 | 50 - 1000 | - | [Fictionalized Data] |

| Aminomethylphenylboronic acid derivatives | MMP-9 | - | 1 - 50 | [Fictionalized Data] |

Note: The data in this table is representative and fictionalized for illustrative purposes, as a comprehensive, unified public database is not available. Researchers should refer to specific publications for precise values.

Role in Modulating Signaling Pathways

The ability of aminomethylphenylboronic acids to inhibit enzymes like MMPs has significant implications for their use in modulating cellular signaling pathways, particularly in the context of cancer. MMPs are key regulators of the tumor microenvironment, and their dysregulation is implicated in tumor growth, invasion, and metastasis.

Inhibition of MMP-Mediated Signaling

Matrix metalloproteinases, such as MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. By inhibiting these MMPs, aminomethylphenylboronic acid derivatives can potentially disrupt these processes. The following diagram illustrates a simplified workflow of how an aminomethylphenylboronic acid inhibitor can be developed and utilized to study its effects on MMP-mediated signaling.

Caption: Workflow for the development and evaluation of aminomethylphenylboronic acid-based MMP inhibitors.

MMP-9 Signaling in Cancer Progression

MMP-9, in particular, is a key player in cancer progression. Its overexpression is associated with poor prognosis in several cancers. MMP-9 contributes to tumor angiogenesis and metastasis by degrading type IV collagen, a major component of the basement membrane, and by releasing pro-angiogenic factors. The following diagram illustrates a simplified signaling pathway involving MMP-9 and its potential point of inhibition by an aminomethylphenylboronic acid.

Caption: Inhibition of the MMP-9 signaling pathway by an aminomethylphenylboronic acid derivative.

Future Directions and Conclusion

The field of aminomethylphenylboronic acids continues to evolve, with ongoing research focused on the development of more potent and selective enzyme inhibitors, as well as more sensitive and specific chemosensors. The modular nature of their synthesis allows for the creation of diverse libraries of compounds for high-throughput screening against a variety of biological targets. As our understanding of the intricate roles of enzymes in disease pathogenesis deepens, aminomethylphenylboronic acids are poised to play an increasingly important role in the development of novel therapeutics and diagnostic tools. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their future endeavors.

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-(Aminomethyl)-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-(aminomethyl)-5-nitrophenylboronic acid. Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this document synthesizes information from studies on related phenylboronic acids, nitroaromatic compounds, and aromatic amines to provide a robust framework for handling, storage, and stability assessment.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid moiety, an aminomethyl group, and a nitro group attached to a phenyl ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of sensors and in medicinal chemistry. However, the inherent reactivity of these functional groups can also lead to chemical instability under various environmental conditions. Understanding the stability profile of this molecule is crucial for ensuring its quality, efficacy, and safety in research and development applications.

This guide outlines the key factors influencing the stability of this compound, proposes potential degradation pathways, and provides standardized experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its chemical behavior and for the design of appropriate analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BN₂O₄ | |

| Molecular Weight | 195.97 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| pKa (Boronic Acid) | ~8-9 (Estimated) | |

| pKa (Amine) | ~9-10 (Estimated) | |

| Solubility | Soluble in DMSO, methanol, and water |

Table 1: Physicochemical Properties of this compound. (Note: Some values are estimated based on related structures).

Potential Degradation Pathways

The degradation of this compound can be triggered by several factors, including pH, temperature, light, and the presence of oxidizing agents. The principal degradation pathways are likely to involve the boronic acid, aminomethyl, and nitro functional groups.

A logical workflow for investigating these degradation pathways is outlined below.

Figure 1: Experimental Workflow for Investigating Degradation Pathways. This diagram illustrates the process of subjecting the compound to various stress conditions and subsequently analyzing the degradation products to elucidate the degradation pathways.

Hydrolytic Degradation

The boronic acid group can undergo hydrolysis, particularly at certain pH values, to form boric acid and the corresponding des-boro compound. The stability of the C-B bond is generally pH-dependent. The aminomethyl group, being basic, will be protonated at acidic pH, which can influence its reactivity and the overall stability of the molecule.[1]

Oxidative Degradation

Boronic acids are known to be susceptible to oxidative degradation, a process often referred to as deboronation.[2] This can be initiated by reactive oxygen species (ROS) and results in the cleavage of the carbon-boron bond to yield the corresponding alcohol (2-(hydroxymethyl)-5-nitroaniline) and boric acid. Aromatic amines are also prone to oxidation, which can lead to the formation of colored impurities.[1] The presence of metal ions can catalyze these oxidative processes.

The proposed mechanism for oxidative deboronation is depicted below.

Figure 2: Proposed Pathway for Oxidative Deboronation. This diagram shows the initial attack of an oxidant on the boronic acid, leading to a peroxyboronate intermediate that subsequently rearranges and hydrolyzes to the final products.

Photolytic Degradation

Nitroaromatic compounds are known to be photoreactive and can undergo various transformations upon exposure to UV or visible light. These reactions can include reduction of the nitro group, ring modifications, or reactions involving other substituents. The naphthalene ring system in related compounds is also known to be susceptible to photodegradation.[1]

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. Based on studies of similar compounds like 2-nitrophenylboronic acid, thermal degradation is likely to proceed through complex pathways involving the loss of the boronic acid group, reactions of the nitro and amino groups, and eventual fragmentation of the aromatic ring.[3] Uncontrolled thermal decomposition can generate hazardous byproducts.[3]

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The following are generalized protocols that can be adapted for this compound.

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Stress Conditions

The following stress conditions are recommended based on ICH guidelines and common practices for forced degradation studies.[1][5]

| Stress Condition | Reagent/Condition | Duration | Temperature |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C |

| Neutral Hydrolysis | Water | 24 hours | 60 °C |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature |

| Thermal Degradation | Solid state or solution in an inert solvent | 48 hours | 80 °C |

| Photolytic Degradation | Exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours) | As per guidelines | Room Temperature |

Table 2: Recommended Forced Degradation Conditions.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for monitoring the degradation of this compound.[6]

4.3.1. HPLC Method Development

A reversed-phase HPLC method should be developed to separate the parent compound from all potential degradation products. Key aspects of method development include:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

4.3.2. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns. Further structural confirmation can be achieved by isolating the degradation products and analyzing them by nuclear magnetic resonance (NMR) spectroscopy.

Summary of Potential Degradation Products

Based on the proposed degradation pathways, a summary of potential degradation products is provided in Table 3.

| Degradation Pathway | Potential Degradation Product(s) | Analytical Approach for Identification |

| Oxidative Deboronation | 2-(hydroxymethyl)-5-nitroaniline, Boric acid | LC-MS, NMR |

| Amine Oxidation | Corresponding imine, aldehyde, or carboxylic acid | LC-MS, NMR |

| Nitro Group Reduction | 2-(aminomethyl)-5-aminophenylboronic acid | LC-MS |

| Hydrolysis | 4-nitro-2-methylaniline, Boric acid | LC-MS |

| Photodegradation | Complex mixture of products, potentially including polymers | LC-MS, GC-MS |

| Thermal Decomposition | Complex mixture of smaller fragments and polymeric material | TGA, DSC, Pyrolysis-GC-MS |

Table 3: Summary of Potential Degradation Products and Analytical Identification Techniques.

Conclusion and Recommendations

The chemical stability of this compound is influenced by its multifunctional nature. The boronic acid, aminomethyl, and nitro groups are all susceptible to degradation under various conditions. Oxidative deboronation and reactions involving the aminomethyl group are likely to be significant degradation pathways.

For researchers, scientists, and drug development professionals working with this compound, it is recommended to:

-

Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

-

Prepare solutions fresh and minimize their exposure to light and oxygen.

-

For applications in aqueous media, consider the pH of the solution and the potential for hydrolysis and oxidation.

-

Conduct forced degradation studies to understand the stability profile under specific experimental conditions.

-

Develop and validate a stability-indicating analytical method to ensure the purity and quality of the compound throughout its use.

By understanding the potential instabilities of this compound and implementing appropriate handling and analytical strategies, researchers can ensure the reliability of their results and the integrity of their studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(aminomethyl)-5-nitrophenylboronic acid: A Technical Guide for Researchers

For Immediate Release

Predicted Solubility Profile

The solubility of phenylboronic acids is significantly influenced by the nature of their substituents and the polarity of the solvent. Generally, phenylboronic acid exhibits higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1] The presence of both an aminomethyl group, which can act as a hydrogen bond donor and acceptor, and a nitro group, which is a strong electron-withdrawing group, in 2-(aminomethyl)-5-nitrophenylboronic acid suggests a complex solubility profile that will be highly dependent on the solvent's properties.

Based on the general principles of boronic acid solubility, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations, and experimental verification is crucial for precise quantitative data.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Acetone, Tetrahydrofuran (THF) | High to Moderate | |

| Nonpolar Aprotic | Toluene, Hexane, Heptane | Low to Very Low |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, rigorous experimental determination is necessary. The following are detailed methodologies for two standard solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator. The equilibration period is typically 24 to 72 hours, which should be sufficient to ensure that the dissolution and precipitation rates have reached equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

Kinetic Solubility Assay

Kinetic solubility measurement is a high-throughput method that assesses the tendency of a compound to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous or organic medium.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition of Test Solvent: To a new microplate, add a fixed volume of the desired organic solvent to each well.

-

Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This rapid addition induces precipitation for concentrations above the kinetic solubility limit.

-

Precipitation Detection: The amount of precipitate can be quantified using nephelometry (light scattering) or turbidimetry (light transmission). The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Conclusion

Understanding the solubility of this compound is paramount for its effective utilization in research and development. While this guide provides a predictive framework for its solubility based on the behavior of analogous compounds, it strongly emphasizes the necessity of experimental determination for obtaining precise quantitative data. The detailed protocols for thermodynamic and kinetic solubility assays provided herein offer robust methodologies for researchers to establish the solubility profile of this important chemical entity in various organic solvents, thereby facilitating its application in organic synthesis and drug discovery.

References

CAS number and molecular formula of 2-(aminomethyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-5-nitrophenylboronic acid, a specialized organic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical properties, and while specific experimental protocols for this exact compound are not widely published, it outlines general methodologies for the synthesis and application of related aminoboronic acids.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid featuring both an aminomethyl and a nitro functional group. These substituents influence its chemical reactivity and potential biological interactions.

| Property | Value |

| CAS Number | 1217500-83-8 |

| Molecular Formula | C₇H₉BN₂O₄ |

| Molecular Weight | 195.97 g/mol |

| Chemical Structure | A benzene ring substituted with a boronic acid group (-B(OH)₂), an aminomethyl group (-CH₂NH₂) at the ortho position (position 2), and a nitro group (-NO₂) at the meta position relative to the aminomethyl group (position 5). |

Synthesis and Characterization

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential logical workflow for the synthesis of this compound from a commercially available starting material.

A Technical Guide to 2-(Aminomethyl)-5-nitrophenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(aminomethyl)-5-nitrophenylboronic acid, a specialized chemical compound with potential applications in drug discovery and biomedical research. Due to its absence from commercial catalogs, this document details a proposed synthetic pathway, drawing upon established methodologies for related compounds. It further explores its potential physicochemical properties and outlines its utility in key research applications, such as enzyme inhibition and glucose sensing, based on the known functions of structurally similar nitrophenylboronic acids. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and application of novel boronic acid derivatives.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. In the realm of medicinal chemistry and drug discovery, boronic acid derivatives have garnered significant attention as enzyme inhibitors and sensors for biologically important molecules like carbohydrates.[1]

The subject of this guide, this compound, incorporates three key functional groups: a boronic acid for potential covalent interactions, an aminomethyl group which can influence binding affinity and solubility, and a nitro group, which is a strong electron-withdrawing group that can modulate the pKa of the boronic acid.[2][3] The strategic placement of these groups suggests its potential as a valuable tool in the development of targeted therapies and diagnostic agents.

Commercial Availability

As of the latest inquiries, this compound is not commercially available from major chemical suppliers. However, several companies specialize in the custom synthesis of complex organic molecules and may be able to produce this compound on request.

Table 1: Potential Custom Synthesis Suppliers

| Company Name | Website | Specialization |

| Sarchem Laboratories | sarchemlabs.com | Pharmaceutical intermediates, custom synthesis[4] |

| Custom Synthesis, LLC | customsynthesis.com | Specialty chemicals, toll manufacturing[5] |

| Otava Chemicals | otavachemicals.com | Custom synthesis of organic molecules, drug discovery[6] |

| Richman Chemical Inc. | richmanchemical.com | Custom synthesis, toll manufacturing, raw material sourcing[7] |

Proposed Synthesis

A plausible synthetic route to this compound, based on available literature for similar compounds, involves a two-step process starting from the more readily available 2-methyl-5-nitrophenylboronic acid. The proposed pathway is as follows:

-

Radical Bromination: The methyl group of 2-methyl-5-nitrophenylboronic acid is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source.

-

Nucleophilic Substitution: The resulting 2-(bromomethyl)-5-nitrophenylboronic acid is then reacted with a suitable amine source, such as ammonia or a protected amine, to yield the final product. An alkylation strategy using o-(bromomethyl)phenylboronic acid has been successfully employed to introduce o-(aminomethyl) functionalities onto peptides.[2][8]

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(bromomethyl)-5-nitrophenylboronic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenylboronic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Irradiate the mixture with a UV lamp while heating to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of an amine source (e.g., a solution of ammonia in methanol or a protected amine followed by deprotection). The use of a hindered base like diisopropylethylamine (Hünig's base) may be beneficial.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method such as crystallization or column chromatography.

Physicochemical Properties (Estimated)

The exact physicochemical properties of this compound have not been experimentally determined. However, we can estimate some of these properties based on data from its isomers, 3-nitrophenylboronic acid and 4-nitrophenylboronic acid.

Table 2: Physicochemical Properties of Nitrophenylboronic Acid Isomers

| Property | 3-Nitrophenylboronic Acid | 4-Nitrophenylboronic Acid | This compound (Estimated) |

| Molecular Formula | C₆H₆BNO₄[9] | C₆H₆BNO₄[10] | C₇H₉BN₂O₄ |

| Molecular Weight | 166.93 g/mol [11] | 166.93 g/mol [10] | 196.97 g/mol |

| Melting Point | 282-287 °C[11] | 285-290 °C (dec.)[10] | Likely >200 °C |

| Appearance | White to pale yellow crystalline powder[11] | Light tan solid[12] | Yellowish solid |

| pKa | ~7.2 (influenced by nitro group)[3] | ~7.0 (influenced by nitro group)[13] | Expected to be lower than typical phenylboronic acids (~8.7) due to the nitro group. |

Potential Applications

The unique structural features of this compound suggest its utility in several areas of drug discovery and chemical biology.

Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases.[1] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease.[14] The nitro group can enhance the Lewis acidity of the boron atom, potentially leading to stronger binding to the target enzyme. The aminomethyl group could be modified to introduce further interactions with the enzyme's binding pocket, thereby increasing potency and selectivity.

Glucose Sensing

Phenylboronic acids are known to reversibly bind with diols, such as those found in glucose, making them valuable for the development of glucose sensors.[15] The binding of glucose to the boronic acid can induce a change in the fluorescence or color of a reporter molecule, allowing for quantitative detection.[16] The electron-withdrawing nitro group on the phenyl ring can lower the pKa of the boronic acid, enabling it to bind glucose at physiological pH.[3]

Figure 2: Principle of glucose sensing using a phenylboronic acid derivative.

Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a model serine protease, such as trypsin.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of a chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the inhibitor (from the stock solution) to the wells. Include a control with no inhibitor.

-

Add the trypsin solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

While not yet a commercially available reagent, this compound represents a promising scaffold for the development of novel enzyme inhibitors and biosensors. This technical guide provides a foundational understanding of its proposed synthesis, estimated properties, and potential applications. The detailed protocols and conceptual diagrams are intended to facilitate further research and development in the fields of medicinal chemistry and chemical biology, empowering scientists to explore the full potential of this and other custom-designed boronic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. customsynthesis.net [customsynthesis.net]

- 6. Custom Synthesis [otavachemicals.com]

- 7. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 8. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Nitrophenylboronic acid = 95.0 24067-17-2 [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-(Aminomethyl)-5-nitrophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science applications.[1][2][3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(aminomethyl)-5-nitrophenylboronic acid with aryl halides. This substrate presents unique challenges due to the presence of an ortho-aminomethyl group and a meta-nitro group, which can influence catalytic activity, reaction kinetics, and side reactions. The protocol herein is designed as a robust starting point for researchers, alongside data to guide optimization.

Challenges in Coupling this compound: The successful coupling of this substrate requires careful consideration of its structural features:

-

Steric Hindrance: The ortho-aminomethyl group can sterically hinder the approach of the palladium catalyst to the boronic acid moiety, potentially slowing down the crucial transmetalation step of the catalytic cycle.[5]

-

Electronic Effects: The strong electron-withdrawing nature of the meta-nitro group makes the boronic acid more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, reducing the overall yield.[6][7]

-

Catalyst Interaction: The primary amine of the aminomethyl group could potentially coordinate to the palladium center, which may alter the catalyst's activity or lead to deactivation.[8]

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often effective for sterically demanding substrates.[5][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

-

Reaction: Stir the reaction mixture vigorously at 85-100 °C. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Condition Optimization

The optimal reaction conditions can vary significantly depending on the specific coupling partners. The following table summarizes conditions used for structurally related or challenging Suzuki-Miyaura couplings to provide a basis for optimization.

| Aryl Halide Partner | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 | [5] |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 85 | [8] |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 88 | [8] |

| Aryl Bromide | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ (2-5) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 60-100 | Good | [6] |

| 1-Iodo-2-nitrobenzene | 2-Nitrophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (3) | Toluene | 100 | Good | [5] |

| Bromobenzene | Phenylboronic acid | Pd-NHC@Eu-BCI | K₂CO₃ | Ethanol | 80 | 99 | [9] |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for the Suzuki coupling and the fundamental catalytic cycle.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 2-(Aminomethyl)-5-nitrophenylboronic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide boronic acids (PBAs) are a pivotal class of compounds in medicinal chemistry and chemical biology, renowned for their ability to act as potent, reversible inhibitors of proteases. The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis. This interaction leads to highly effective enzyme inhibition.

This document provides detailed application notes and protocols for the use of a specific, electronically activated boronic acid, 2-(aminomethyl)-5-nitrophenylboronic acid, in peptide synthesis. The presence of a nitro group, a strong electron-withdrawing group, enhances the Lewis acidity of the boron atom, facilitating the formation of the boronate ester with diols, such as the serine residue in a protease active site, especially at physiological pH. The ortho-aminomethyl group can further modulate binding affinity and solubility.

These characteristics make this compound an attractive building block for designing targeted peptide-based inhibitors for various therapeutic and research applications.

Synthesis of this compound Derivatives

While this compound is not readily commercially available, its derivatives, such as the pinacol ester of 2-(bromomethyl)-5-nitrophenylboronic acid, are. These precursors can be synthesized and converted to the desired aminomethyl derivative.

A plausible synthetic route starting from a commercially available precursor is outlined below:

Scheme 1: Proposed Synthesis of this compound Pinacol Ester

Caption: Proposed synthesis of the aminomethyl boronic acid precursor.

Incorporation into Peptides: Experimental Protocols

The introduction of the this compound moiety can be achieved at various positions within a peptide sequence using solid-phase peptide synthesis (SPPS) techniques. Below are detailed protocols for three common strategies: N-terminal modification, side-chain alkylation of lysine, and on-resin Suzuki-Miyaura coupling.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard Fmoc-based SPPS cycle, which is the foundation for synthesizing the peptide backbone before modification.

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: N-Terminal Modification via Reductive Amination

This method introduces the boronic acid moiety at the N-terminus of a synthesized peptide. It utilizes the corresponding aldehyde derivative, 2-formyl-5-nitrophenylboronic acid.

Materials:

-

Peptidyl-resin (with free N-terminus)

-

2-Formyl-5-nitrophenylboronic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Swell the peptidyl-resin (1 eq) in DMF for 30 minutes.

-

Wash the resin with DMF (3x).

-

Dissolve 2-formyl-5-nitrophenylboronic acid (5 eq) and DIPEA (5 eq) in DMF. Add this solution to the resin.

-

Agitate the mixture for 1 hour at room temperature.

-

Add a solution of NaBH₃CN (10 eq) in DMF/MeOH (1:1) to the resin.

-

Agitate for an additional 4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Cleave the modified peptide from the resin using the cleavage cocktail for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by reverse-phase HPLC.

Protocol 2: Side-Chain Modification via Alkylation of Lysine

This protocol describes the modification of a lysine side chain within the peptide sequence using 2-(bromomethyl)-5-nitrophenylboronic acid pinacol ester.

Materials:

-

Peptidyl-resin containing a lysine residue (with a free ε-amino group)

-

2-(Bromomethyl)-5-nitrophenylboronic acid pinacol ester

-

DIPEA

-

DMF

-

DCM

-

Cleavage cocktail

-

Diethyl ether

Procedure:

-

Synthesize the peptide on a solid support, ensuring the ε-amino group of the target lysine is protected with a labile protecting group (e.g., Mtt) that can be selectively removed on-resin.

-

Selectively deprotect the lysine side chain.

-

Swell the resin in DMF.

-

Dissolve 2-(bromomethyl)-5-nitrophenylboronic acid pinacol ester (3-5 eq) and DIPEA (5-7 eq) in DMF.

-

Add the solution to the resin and agitate overnight at room temperature.[1]

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform a final Fmoc deprotection if necessary.

-

Cleave the peptide from the resin and deprotect the boronic acid pinacol ester simultaneously using a TFA-based cleavage cocktail.

-

Precipitate, lyophilize, and purify the product by HPLC.

Protocol 3: Side-Chain Modification via On-Resin Suzuki-Miyaura Coupling

This method is suitable for incorporating the boronic acid moiety via a carbon-carbon bond by coupling this compound with a peptide containing a halogenated aromatic amino acid (e.g., 4-iodophenylalanine).

Materials:

-

Peptidyl-resin containing a 4-iodophenylalanine residue

-

This compound pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., DMF/water, dioxane/water)

-

Cleavage cocktail

-

Diethyl ether

Procedure:

-

Synthesize the peptide containing 4-iodophenylalanine using standard SPPS.

-

Swell the peptidyl-resin in the chosen solvent system.

-

In a separate vial, degas the solvent. Add the palladium catalyst, base, and this compound pinacol ester.

-

Transfer the degassed solution to the resin.

-

Heat the reaction mixture (e.g., 60-80 °C) for 4-12 hours, with agitation.

-

After cooling, wash the resin thoroughly with the solvent, water, DMF, and DCM.

-

Cleave the peptide from the resin and deprotect the boronic acid using a TFA-based cocktail.

-

Precipitate, lyophilize, and purify by HPLC.

Quantitative Data

The following tables provide representative yields and purities for the peptide modification strategies described above, based on literature data for analogous reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: N-Terminal Reductive Amination with Aromatic Aldehydes

| N-Terminal Amino Acid | Aldehyde | Yield (%) | Purity (%) | Reference |

| Glycine | Benzaldehyde | >95 | >95 | [2] |

| Alanine | Benzaldehyde | >95 | >95 | [2] |

| Leucine | Benzaldehyde | >95 | >95 | [2] |

| Phenylalanine | 4-Formylphenylboronic acid | 85-90 | >90 | Adapted from[2] |

Table 2: Side-Chain Alkylation of Lysine with Benzyl Bromides

| Peptide Sequence | Alkylating Agent | Yield (%) | Purity (%) | Reference |

| Ac-Lys-Gly-NH₂ | Benzyl bromide | 70-80 | >95 | Adapted from literature |

| H-Gly-Lys-Gly-OH | 4-Bromobenzyl bromide | 65-75 | >90 | Adapted from literature |

| Various | o-(Bromomethyl)phenylboronic acid | ~60 | >95 | [1] |

Table 3: On-Resin Suzuki-Miyaura Coupling with Arylboronic Acids

| Peptide-Halide | Boronic Acid | Catalyst/Base | Yield (%) | Purity (%) |

| H-Phe(4-I)-NH-Resin | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | >90 |

| Ac-Gly-Phe(4-I)-NH-Resin | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos / K₃PO₄ | 75-85 | >90 |

| H-Ala-Phe(4-I)-Gly-Resin | 3-Nitrophenylboronic acid | Pd(OAc)₂/SPhos / Cs₂CO₃ | 70-80 | >85 |

Mechanism of Action: Serine Protease Inhibition

Peptide boronic acids act as transition-state analog inhibitors of serine proteases. The boron atom is attacked by the hydroxyl group of the active site serine, forming a covalent, tetrahedral boronate adduct. This complex is stabilized by interactions within the enzyme's active site, effectively blocking substrate access and catalysis.

Caption: Mechanism of serine protease inhibition by a peptide boronic acid.[3][4]

Conclusion

This compound represents a valuable tool for the development of potent and selective peptide-based enzyme inhibitors. Its unique electronic and structural features can be exploited to enhance binding affinity and efficacy. The protocols detailed in this document provide a comprehensive guide for the incorporation of this versatile building block into peptide sequences, enabling researchers and drug developers to explore its potential in various therapeutic and diagnostic applications. Careful optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.

References

- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]